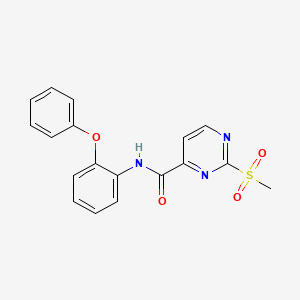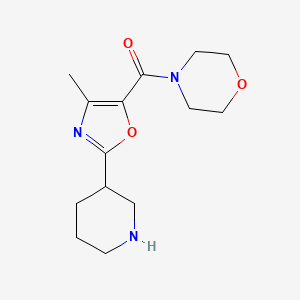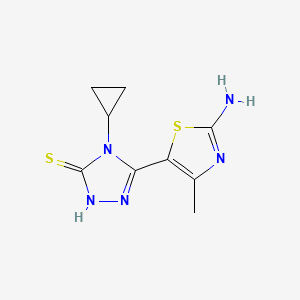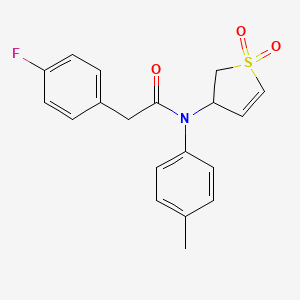![molecular formula C12H14ClN3O2 B2399701 Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1690176-75-0](/img/structure/B2399701.png)
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, has been reported. For instance, two new imidazo[1,2-a]pyridine-8-carboxylates were synthesized and characterized by 1H NMR, 13C NMR, HRMS, and single crystal-XRD techniques . Another synthesis method involved the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate” are not documented, related compounds have been studied. For example, imidazo[1,2-a]pyridine derivatives have shown potential for chelation with transition metal ions . Additionally, [3 + n] cycloaddition reactions have been used in the synthesis of pyridazine derivatives .Applications De Recherche Scientifique
Role in Inflammation
Protease-activated receptor 2 (PAR2), which PAR-2-IN-1 targets, plays a significant role in inflammation . The activation of PAR2 leads to the induction of the Ca 2+ /inositol 1,4,5-trisphosphate (IP 3)/PKC signaling axis . This suggests that PAR-2-IN-1 could potentially be used in the treatment of inflammatory conditions.
Potential Anticancer Applications
Some compounds similar to PAR-2-IN-1 have shown significant antitumor activity . Given the structural similarities, it’s possible that PAR-2-IN-1 could also have potential anticancer applications.
Role in Immune Response
PAR2 is expressed in many cell types, including immune cells . This suggests that PAR-2-IN-1 could potentially play a role in modulating immune responses.
Potential Antifungal Activity
Similar to its potential anticancer applications, some compounds similar to PAR-2-IN-1 have shown moderate antifungal activity . This suggests a potential application of PAR-2-IN-1 in antifungal treatments.
Role in Epithelial Cell Regulation
PAR2 is also expressed in epithelial cells of various tissues . This suggests that PAR-2-IN-1 could potentially be used in treatments involving the regulation of epithelial cells.
Role in Neurological Processes
PAR2 plays a role in neuronal cells to regulate physiological and pathophysiological processes . This suggests that PAR-2-IN-1 could potentially be used in treatments for neurological conditions.
Propriétés
IUPAC Name |
methyl 8-tert-butyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)7-5-9(13)15-16-6-8(11(17)18-4)14-10(7)16/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYKWCFRPDFUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)
![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)

![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)


![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)
![Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2399638.png)
